molecular formula C26H18N2O3 B2777102 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 361173-48-0

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide

Cat. No.: B2777102
CAS No.: 361173-48-0
M. Wt: 406.441
InChI Key: RSWFFMRNWJFYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide” is a chemical compound with the molecular formula C26H18N2O3 . It is a derivative of benzoxazole, an aromatic organic compound with a benzene-fused oxazole ring structure . Benzoxazole itself is of little practical value, but many of its derivatives, including “this compound”, are commercially important .

Scientific Research Applications

Synthesis and Chemical Properties

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-phenoxybenzamide is involved in the study of thermal fragmentation and rearrangement of N-phenylbenzamide oxime derivatives, leading to the synthesis of benzimidazoles among other products. This process illustrates the compound's role in generating new chemical structures through thermolysis, highlighting its importance in synthetic chemistry research (Gaber, Muathen, & Taib, 2011).

Novel Synthesis Methods

Innovative synthesis methods involving this compound derivatives have been explored. For instance, a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols in water has been developed, highlighting a strategy to construct quinazolinones. This method emphasizes the versatility of this compound in facilitating complex reactions and the synthesis of pharmacologically relevant compounds (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Material Science Applications

The compound has been utilized in the synthesis and characterization of novel polyimides, showing that derivatives of this compound can contribute to the development of materials with significant thermal stability and specific heat capacity. These materials find applications in advanced technology sectors, including electronics and aerospace, due to their outstanding properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Pharmacological Evaluations

Pharmacological evaluations have revealed that derivatives of this compound possess considerable anticonvulsant activity. This suggests the potential of such compounds in developing new therapeutic agents for treating epilepsy and related disorders. The binding to benzodiazepine receptors and the anticonvulsant pharmacophore role of the 4-thiazolidinone ring in these evaluations highlight the compound's relevance in medicinal chemistry (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Antioxidant Activity

Amino-substituted derivatives of this compound have been studied for their antioxidant capacity. These studies suggest that such compounds could serve as potent antioxidants, offering potential benefits in combating oxidative stress-related diseases. The research indicates a promising avenue for the development of new antioxidant agents based on benzamide derivatives (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3/c29-25(19-7-6-10-22(17-19)30-21-8-2-1-3-9-21)27-20-15-13-18(14-16-20)26-28-23-11-4-5-12-24(23)31-26/h1-17H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWFFMRNWJFYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.